![molecular formula C11H9ClHg B14287579 Chloro[(naphthalen-1-yl)methyl]mercury CAS No. 141305-31-9](/img/structure/B14287579.png)
Chloro[(naphthalen-1-yl)methyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro[(naphthalen-1-yl)methyl]mercury is an organomercury compound that features a mercury atom bonded to a naphthalen-1-ylmethyl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(naphthalen-1-yl)methyl]mercury typically involves the reaction of naphthalen-1-ylmethyl chloride with mercuric chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained in solid form and is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
Chloro[(naphthalen-1-yl)methyl]mercury undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury and potentially leading to the formation of different organomercury species.
Complexation Reactions: The compound can form complexes with various ligands, including phosphines, amines, and thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium methoxide, and sodium thiolate. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Complexation Reactions: Ligands such as triphenylphosphine or ethylenediamine are used in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Substitution Reactions: Products include hydroxyl, alkoxy, or thiolate derivatives of the original compound.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the organomercury compound.
Complexation Reactions: Products are typically coordination complexes with the ligands used.
科学的研究の応用
Chloro[(naphthalen-1-yl)methyl]mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Chloro[(naphthalen-1-yl)methyl]mercury involves its ability to form strong bonds with various nucleophiles, including biological molecules such as proteins and nucleic acids. The mercury center can interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to undergo oxidation and reduction also plays a role in its reactivity and potential biological effects.
類似化合物との比較
Similar Compounds
Methylmercury Chloride: Similar in structure but with a methyl group instead of a naphthalen-1-ylmethyl group.
Phenylmercury Chloride: Contains a phenyl group instead of a naphthalen-1-ylmethyl group.
Ethylmercury Chloride: Features an ethyl group in place of the naphthalen-1-ylmethyl group.
Uniqueness
Chloro[(naphthalen-1-yl)methyl]mercury is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
141305-31-9 |
|---|---|
分子式 |
C11H9ClHg |
分子量 |
377.23 g/mol |
IUPAC名 |
chloro(naphthalen-1-ylmethyl)mercury |
InChI |
InChI=1S/C11H9.ClH.Hg/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-8H,1H2;1H;/q;;+1/p-1 |
InChIキー |
UPIIMZKLNOVOLN-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


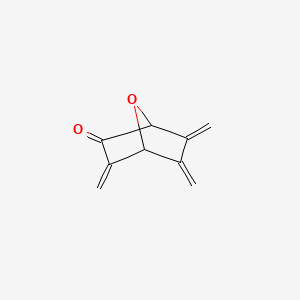
![1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide](/img/structure/B14287504.png)

![Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate](/img/structure/B14287512.png)
![3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14287513.png)

![Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate](/img/structure/B14287528.png)

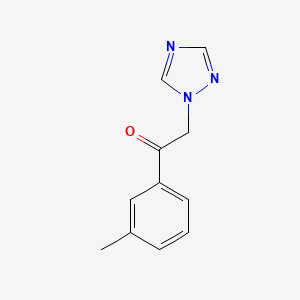
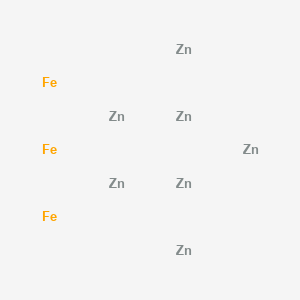
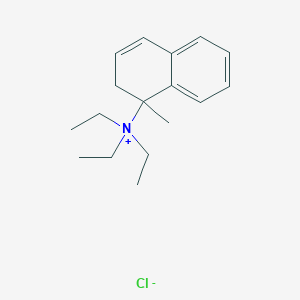
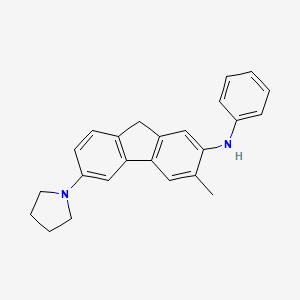
![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
